molecular formula C22H18N2O4 B5732656 2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate

2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate

Cat. No. B5732656
M. Wt: 374.4 g/mol
InChI Key: OYUSSVOARKWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods to study its properties and potential uses.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of immune system responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the modulation of immune system responses.

Advantages and Limitations for Lab Experiments

The advantages of using 2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of 2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate, including its use as an anticancer agent, anti-inflammatory agent, and in materials science. Further studies are needed to fully understand its mechanism of action and potential applications in various fields. Additionally, the development of new synthesis methods and optimization of existing methods could lead to new avenues of research for this compound.

Synthesis Methods

2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate can be synthesized through a multistep process involving the reaction of coumarin with various reagents such as acetic anhydride, phenylhydrazine, and others. The synthesis process has been optimized to obtain high yields and purity of this compound, which is essential for its scientific applications.

Scientific Research Applications

2,8-dimethyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate has been studied extensively for its potential applications in medicinal chemistry, materials science, and other fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, with results showing its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

[2,8-dimethyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-19(28-15(3)25)10-9-18-21(26)20(14(2)27-22(13)18)16-11-23-24(12-16)17-7-5-4-6-8-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUSSVOARKWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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